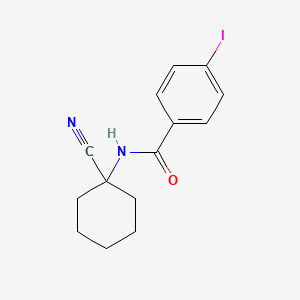![molecular formula C17H23NO3 B7567177 1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain, inflammation, and fever. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
Mechanism of Action
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. Prostaglandins are produced by the cyclooxygenase (COX) enzymes, which are involved in the synthesis of these molecules. Diclofenac inhibits the activity of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to improve joint mobility in patients with osteoarthritis. In addition, Diclofenac has been shown to reduce the incidence of gastric ulcers in patients taking nonsteroidal anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
Diclofenac has a number of advantages and limitations for use in laboratory experiments. It is a widely available drug that is relatively inexpensive, making it an attractive option for researchers. However, it has a relatively short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent levels of the drug in the body.
Future Directions
There are a number of future directions for research on Diclofenac. One area of interest is its potential use in the treatment of cancer. Diclofenac has been shown to have anti-tumor effects in vitro, and there is interest in exploring its potential as a cancer treatment. In addition, there is interest in exploring the use of Diclofenac in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in developing new formulations of Diclofenac that can improve its bioavailability and reduce its side effects.
Conclusion
In conclusion, Diclofenac is a widely used nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. While it has a number of advantages for use in laboratory experiments, it also has limitations that must be taken into account. There are a number of future directions for research on Diclofenac, including its potential use in the treatment of cancer and the development of new formulations to improve its bioavailability and reduce its side effects.
Synthesis Methods
Diclofenac can be synthesized through a multistep process that involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclohexylamine to form the desired product, which is then hydrolyzed to yield Diclofenac.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a wide range of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In addition, Diclofenac has been used to treat acute pain, such as postoperative pain and menstrual cramps.
properties
IUPAC Name |
1-[[2-(3,4-dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-6-7-14(10-13(12)2)11-15(19)18-17(16(20)21)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQBBEQTQIKMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2(CCCCC2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)
![N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)

![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![1-[[4-(2,6-Dimethylmorpholine-4-carbonyl)anilino]methyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7567153.png)


![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)